molecular formula C8H12N2 B164463 3-(1-Aminoethyl)aniline CAS No. 129725-48-0

3-(1-Aminoethyl)aniline

Cat. No.: B164463
CAS No.: 129725-48-0
M. Wt: 136.19 g/mol
InChI Key: MBWYRMCXWROJMP-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)aniline: is an organic compound with the molecular formula C8H12N2 alpha-(3-Aminophenyl)ethylamine . This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to an aniline ring. It is a solid at room temperature with a melting point of 51-56°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)aniline typically involves the reduction of nitro compounds or the amination of halogenated aromatic compounds. One common method is the reduction of 3-nitroacetophenone using hydrogen gas in the presence of a palladium catalyst to yield This compound .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic hydrogenation. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions to facilitate the reduction of nitro groups to amino groups .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Aminoethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting molecular pathways .

Comparison with Similar Compounds

  • 4-(2-Aminoethyl)aniline
  • Tris(2-aminoethyl)amine
  • p-Phenylenediamine
  • Polyethylenimine, branched
  • p-Xylylenediamine

Comparison: 3-(1-Aminoethyl)aniline is unique due to the position of the amino group on the ethyl chain, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it offers distinct properties that make it suitable for specific applications in organic synthesis and industrial production .

Properties

IUPAC Name

3-(1-aminoethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWYRMCXWROJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378053
Record name 3-(1-aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129725-48-0
Record name 3-(1-aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129725-48-0
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